molecular formula C10H9BrN2 B8645346 1-Isoquinolinamine, 7-(bromomethyl)- CAS No. 221050-77-7

1-Isoquinolinamine, 7-(bromomethyl)-

Cat. No.: B8645346
CAS No.: 221050-77-7
M. Wt: 237.10 g/mol
InChI Key: RYCWOFBQXHVKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoquinolinamine, 7-(bromomethyl)- is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isoquinolinamine, 7-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isoquinolinamine, 7-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

221050-77-7

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-(bromomethyl)isoquinolin-1-amine

InChI

InChI=1S/C10H9BrN2/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2,(H2,12,13)

InChI Key

RYCWOFBQXHVKKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Amino-7-hydroxymethylisoquinoline (0.2 g) was dissolved in dry THF (10 ml.) and phosphorous tribromide (0.03 ml.) added in one portion. A white precipitate was seen to form and the suspension was stirred for 1 hr. at room temperature. The mixture was evaporated to dryness and triturated with diethylether to give the product.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.